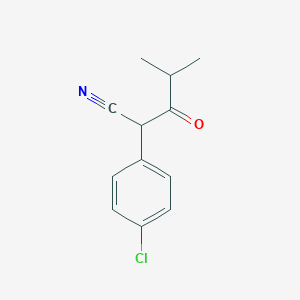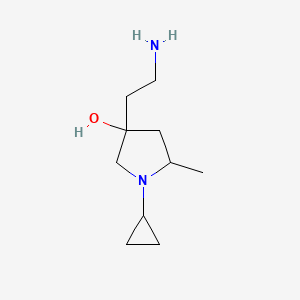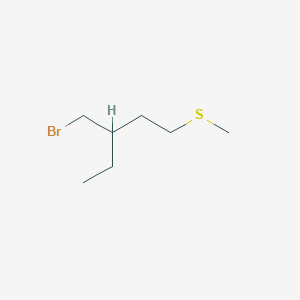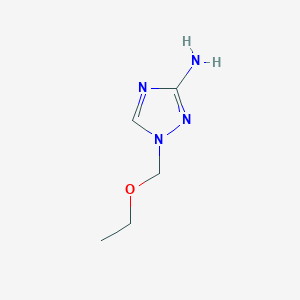![molecular formula C13H9F2N3O2 B13173693 2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)
2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and an isoindole-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the difluoromethyl group via halogenation and subsequent substitution reactions. The final step involves the formation of the isoindole-dione structure through cyclization and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The difluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry
In chemistry, 2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers, coatings, and other materials.
作用机制
The mechanism of action of 2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
2-{[4-(methyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s properties.
2-{[4-(chloromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione: The chloromethyl group introduces different reactivity patterns compared to the difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione imparts unique properties to the compound. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds with different substituents.
属性
分子式 |
C13H9F2N3O2 |
|---|---|
分子量 |
277.23 g/mol |
IUPAC 名称 |
2-[[4-(difluoromethyl)-1H-pyrazol-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H9F2N3O2/c14-11(15)9-5-16-17-10(9)6-18-12(19)7-3-1-2-4-8(7)13(18)20/h1-5,11H,6H2,(H,16,17) |
InChI 键 |
LVZANNPNOQNPTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=NN3)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


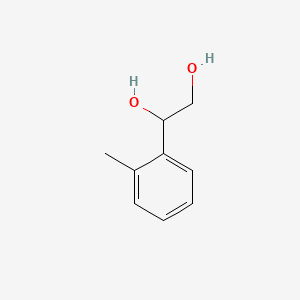
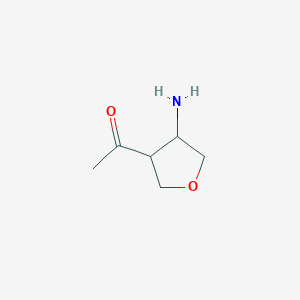
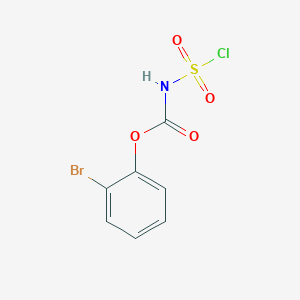
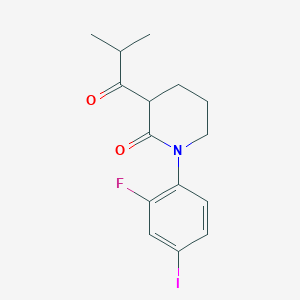
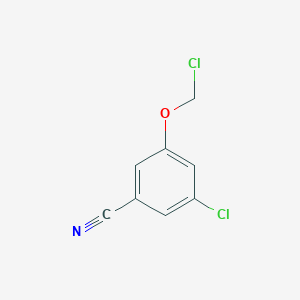
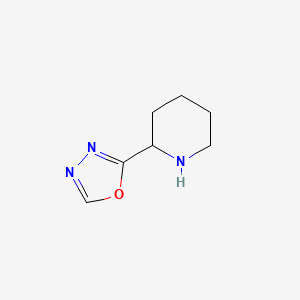
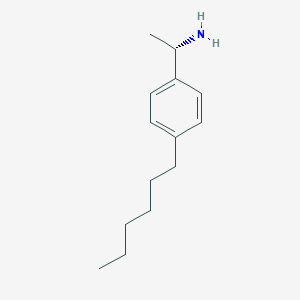
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)
